molecular formula C19H21N3O3 B2654395 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea CAS No. 941951-84-4

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2654395
CAS RN: 941951-84-4
M. Wt: 339.395
InChI Key: KLOTXBVMYPGMNP-UHFFFAOYSA-N
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Description

This compound, also known as 1-(2-METHOXYETHYL)-3-(2-METHOXYPHENYL)UREA, has a linear formula of C11H16N2O3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Synthesis and Crystallography

The synthesis and structural characterization of compounds similar to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea have been widely studied. For instance, one study focused on the synthesis of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, outlining its crystal structure and antitumor activities. The compound crystallized in the monoclinic space group and exhibited potential antitumor activity as analyzed by MTT assay. Docking studies into the CDK4 protein highlighted its interaction with active site residues, suggesting a mechanism for its antitumor efficacy (Ch Hu et al., 2018).

Biological Activity

The biological activities of compounds structurally related to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea are of significant interest. Investigations into similar compounds have revealed their potential in biological applications. For example, the interaction of Schiff bases containing N2O2 donor atoms with calf thymus DNA has been explored, indicating that these compounds can bind to DNA in an intercalative mode. Such interactions suggest these compounds' utility in studying DNA interactions and potentially in therapeutic applications (D. Ajloo et al., 2015).

Chemical Reactivity and Sensing Applications

Research on derivatives of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea has expanded into the development of solvatochromic fluorescence probes. These probes exhibit strong solvatochromism with respect to their fluorescence properties, facilitating the detection of analytes such as alcohols, carboxylic acids, and fluoride ions. This demonstrates the compound's potential in chemical sensing and environmental monitoring (C. Bohne et al., 2005).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-12-11-22-13-16(14-7-3-5-9-17(14)22)21-19(23)20-15-8-4-6-10-18(15)25-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOTXBVMYPGMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

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